molecular formula C10H16Cl2N2O B2943595 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride CAS No. 1067659-46-4

3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride

Cat. No.: B2943595
CAS No.: 1067659-46-4
M. Wt: 251.15
InChI Key: VEURXIVYDORXGM-YQFADDPSSA-N
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Description

3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O It is a derivative of pyridine and pyrrolidine, featuring a pyrrolidin-3-yloxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the reaction of 3-hydroxymethylpyridine with (3R)-pyrrolidine in the presence of a suitable base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine derivatives. Substitution reactions can result in various substituted pyridine or pyrrolidine compounds.

Scientific Research Applications

3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine hydrochloride
  • 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine sulfate
  • 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine phosphate

Uniqueness

3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs. The presence of the dihydrochloride salt form enhances its solubility and stability, making it suitable for various research applications.

Properties

IUPAC Name

3-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEURXIVYDORXGM-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OCC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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